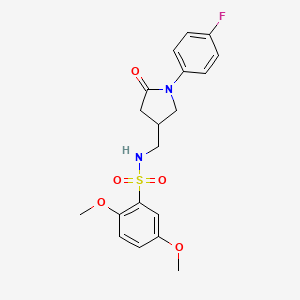
N-((1-(4-フルオロフェニル)-5-オキソピロリジン-3-イル)メチル)-2,5-ジメトキシベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
不斉合成とキラル中間体
アミノベンジルナフトールの複雑な構造は、2-ナフトール、アリールアルデヒド、およびアンモニアまたはアミンを縮合させるベッティ反応によって合成できます。N-((1-(4-フルオロフェニル)-5-オキソピロリジン-3-イル)メチル)-2,5-ジメトキシベンゼンスルホンアミドは、このプロセスにおける重要な中間体です。その重要性について説明します。
- キラル中間体: これらの化合物は、キラル中間体を生成し、不斉合成で広く応用されています。窒素と酸素が同時に存在するため、潜在的な金属配位原子として機能します。 研究者らは、不斉触媒においてキラル出発物質とキラル配位子の両方として使用しています .
パラジウム触媒クロスカップリングのためのトリフレーション反応
この化合物のトリフレーション反応は重要なステップです。これは、求核性の2-ナフトールヒドロキシル基を、パラジウム触媒クロスカップリング反応のための潜在的な脱離基に変換します。 この修飾は、合成化学および創薬における有用性を高めます .
フッ素化ピラゾール合成
研究者は、2段階反応によって5-(4-フルオロフェニル)-3-(ナフタレン-1-イル)-1-フェニル-1H-ピラゾールを合成することに成功しました。 このフッ素化ピラゾール化合物は、医薬品化学および創薬における潜在的な用途を有しています .
抗精神病薬開発
1-(1-ベンゾフラン-7-イル)-4-{[5-(4-フルオロフェニル)-1H-ピロール-2-イル]メチル}ピペラジンという化合物は、フェニルピペラジン系に属し、抗精神病薬として有望です。 薬理活性には、β-アドレナリン、5-HT1A、および5-HT1B受容体のアンタゴニストとして作用することが含まれます .
NMR分光法研究
この化合物について、H(1)-NMR分光法に基づいた予備的な構造的考察が報告されています。 NMR分析は、その分子構造および溶液中での挙動についての洞察を提供します .
生物活性
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H22F1N3O4S with a molecular weight of 393.45 g/mol. Its structure includes a pyrrolidine ring, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its biological effects.
The biological activity of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is believed to involve interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, influencing signaling pathways associated with neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide exhibits significant biological activity:
| Activity | IC50 Value (µM) | Effect |
|---|---|---|
| MAO-A Inhibition | 1.57 | Moderate |
| MAO-B Inhibition | 0.013 | High |
| Cytotoxicity (L929 Cells) | 120.6 | Low |
These results indicate that the compound has a strong inhibitory effect on MAO-B compared to MAO-A, suggesting its potential as a selective therapeutic agent for conditions like Alzheimer's disease.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry reported that derivatives similar to N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide showed neuroprotective properties in models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve neuronal survival rates.
- Anticancer Activity : Research indicated that certain sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This suggests that N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide could be explored for its potential use in cancer therapy.
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYONHBGLEMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














